molecular formula C11H19N3O2 B14364458 10-Azidoundec-10-enoic acid CAS No. 92448-14-1

10-Azidoundec-10-enoic acid

Cat. No.: B14364458
CAS No.: 92448-14-1
M. Wt: 225.29 g/mol
InChI Key: FCPJKMOUVIVRCZ-UHFFFAOYSA-N
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Description

10-Azidoundec-10-enoic acid is an organic compound characterized by the presence of an azide group and a double bond within an eleven-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-azidoundec-10-enoic acid typically involves the reaction of olefinic esters with iodoazide. For instance, the reaction of iodoazide adducts with methanolic potassium hydroxide yields this compound and 10-oxoundecanoic acid . This method is efficient and provides a straightforward route to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction involving olefinic esters and iodoazide makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 10-Azidoundec-10-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can participate in substitution reactions, forming triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions to form triazoles.

Major Products Formed:

    Oxidation: 10-Oxoundecanoic acid.

    Reduction: 10-Aminoundec-10-enoic acid.

    Substitution: Various triazole derivatives.

Scientific Research Applications

10-Azidoundec-10-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules.

    Medicine: Research explores its potential in drug development, especially in the synthesis of bioactive molecules.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-azidoundec-10-enoic acid primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, facilitating the formation of triazole derivatives. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug synthesis.

Comparison with Similar Compounds

    10-Nonadecenoic acid: Another long-chain unsaturated fatty acid with different functional groups.

    10-Undecenoic acid: A structurally similar compound without the azide group, commonly used in the synthesis of polymers and bioactive molecules.

Uniqueness: 10-Azidoundec-10-enoic acid is unique due to the presence of both an azide group and a double bond within the same molecule. This combination allows for versatile chemical reactivity, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

92448-14-1

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

10-azidoundec-10-enoic acid

InChI

InChI=1S/C11H19N3O2/c1-10(13-14-12)8-6-4-2-3-5-7-9-11(15)16/h1-9H2,(H,15,16)

InChI Key

FCPJKMOUVIVRCZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCCCCCCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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